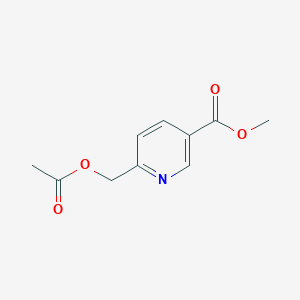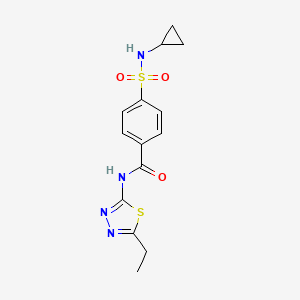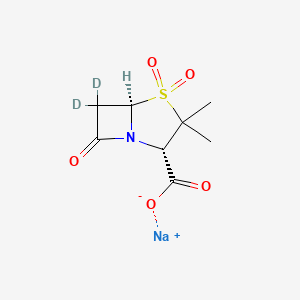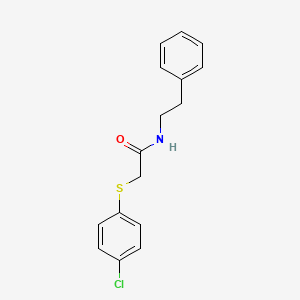
4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzamide derivative with potential applications in various fields, including sensing, pharmaceuticals, and materials science. Benzamide derivatives are known for their diverse biological activities and their ability to form stable crystal structures, which can be useful in the design of functional materials .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions or condensation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions . Similarly, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the solid-state properties and molecular structure of benzamide derivatives . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules. The presence of a benzothiazole moiety in the compound suggests that it may exhibit interesting conformational features, as seen in other benzothiazole-containing compounds .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For example, the reaction of benzoyl cyanide with specific reagents can lead to rearrangements and the formation of oxazolyl benzamides . The cyano group in the compound of interest may also undergo reactions that could lead to the formation of new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the trimethylbenzothiazole group can affect these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's colorimetric sensing capabilities, as seen in the detection of fluoride anions by a benzamide derivative containing a dinitrophenyl group . The compound's reactivity towards fluoride anions suggests potential applications in sensing technologies.
Case Studies
Several benzamide derivatives have been studied for their biological activities. Some compounds have demonstrated psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities . These activities are often correlated with the compound's structural characteristics and physicochemical parameters. The compound "4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide" may also possess similar properties, making it a candidate for further biological studies.
properties
IUPAC Name |
4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-4-5-12(2)16-15(11)21(3)18(23-16)20-17(22)14-8-6-13(10-19)7-9-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXASVZWPYWSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)

![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)

![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)



![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)
